molecular formula C7H15NO B13532705 3-Methyl-3-(propan-2-yloxy)azetidine

3-Methyl-3-(propan-2-yloxy)azetidine

Cat. No.: B13532705
M. Wt: 129.20 g/mol
InChI Key: NWNVOVCJWZZWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3-(propan-2-yloxy)azetidine is a four-membered heterocyclic compound containing a nitrogen atom. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(propan-2-yloxy)azetidine typically involves the formation of the azetidine ring through cyclization reactions. One common method is the aza-Michael addition, where an amine reacts with an α,β-unsaturated ester to form the azetidine ring .

Industrial Production Methods

Industrial production of azetidines often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(propan-2-yloxy)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azetidines, oxides, and reduced derivatives, which can be further utilized in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-(propan-2-yloxy)azetidine is unique due to its balanced ring strain and stability, making it easier to handle compared to aziridines while still offering significant reactivity. Its applications in drug discovery and materials science highlight its versatility and importance in various fields .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-methyl-3-propan-2-yloxyazetidine

InChI

InChI=1S/C7H15NO/c1-6(2)9-7(3)4-8-5-7/h6,8H,4-5H2,1-3H3

InChI Key

NWNVOVCJWZZWFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1(CNC1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.